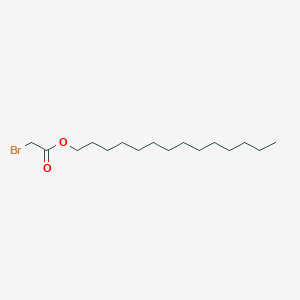

Tetradecyl bromoacetate

Description

Overview of Academic Research Trajectories for Long-Chain Bromoacetates

While the chemistry of short-chain alpha-haloesters like ethyl bromoacetate (B1195939) is well-established, research into their long-chain counterparts, such as tetradecyl bromoacetate, has followed a more specialized trajectory. The introduction of a long alkyl chain imparts amphiphilic character to the molecule, opening up applications in materials science and surface chemistry.

A significant area of research for long-chain bromoacetates lies in the field of surface modification and functionalization . These molecules can be used to create self-assembled monolayers (SAMs) on various substrates. nih.gov The long alkyl chain promotes ordered packing on the surface, while the bromoacetate headgroup provides a reactive site for further chemical transformations.

One of the most prominent applications in this area is in surface-initiated polymerization , particularly Atom Transfer Radical Polymerization (SI-ATRP) . manchester.ac.ukresearchgate.net Long-chain bromoacetates can act as initiators that are immobilized on a surface. From these initiator sites, polymer chains can be "grown," leading to the formation of a dense layer of polymers known as a polymer brush. manchester.ac.ukresearchgate.net These polymer brushes can dramatically alter the properties of the surface, influencing its wettability, lubricity, and biocompatibility. The ability to control the density and thickness of these brushes by manipulating the initiator layer is a key focus of current research. researchgate.net

The synthesis of long-chain bromoacetates themselves has also been a subject of investigation, with methods being adapted from the synthesis of shorter-chain esters. These typically involve the esterification of bromoacetic acid with the corresponding long-chain alcohol, in this case, tetradecanol (B45765).

Scope and Objectives of Current Research Investigations

Current research involving this compound and related long-chain bromoacetates is largely application-driven. The primary objectives of these investigations include:

Development of Novel Functional Materials: Researchers are exploring the use of this compound as a building block for new materials with tailored properties. This includes the creation of functional surfaces with specific chemical or biological activities.

Advancements in Surface-Initiated Polymerization: Ongoing studies aim to refine the use of long-chain bromoacetate initiators for SI-ATRP and other controlled radical polymerization techniques. acs.org The goal is to achieve greater control over polymer brush architecture and to expand the range of monomers that can be polymerized from surfaces.

Exploration of Self-Assembly Phenomena: The self-assembly of long-chain bromoacetates and their derivatives into organized structures, both on surfaces and in solution, is an active area of research. Understanding and controlling these self-assembly processes is crucial for the bottom-up fabrication of nanostructured materials.

Synthesis of Biologically Active Molecules: The lipophilic nature of the tetradecyl chain combined with the reactive bromoacetate group makes these compounds interesting starting points for the synthesis of molecules with potential biological applications, such as enzyme inhibitors or components of drug delivery systems.

While a comprehensive body of literature dedicated solely to the fundamental properties of this compound is not extensive, its utility as a reactive intermediate in these cutting-edge research areas ensures its continued relevance in the field of chemical science.

Data Tables

Below are tables summarizing key information for compounds related to the discussion.

Table 1: Properties of Representative Alkyl Halides

| Compound Name | Molecular Formula | Boiling Point (°C) | Polarity of C-X Bond |

| Methyl fluoride | CH₃F | -78 | Very polar |

| Methyl chloride | CH₃Cl | -24 | Moderately polar |

| Methyl bromide | CH₃Br | 4 | Less polar |

| Methyl iodide | CH₃I | 42 | Least polar |

| Ethyl chloride | C₂H₅Cl | 12 | Moderately polar |

| Ethyl bromide | C₂H₅Br | 38 | Less polar |

| Ethyl iodide | C₂H₅I | 72 | Least polar |

| n-Propyl chloride | C₃H₇Cl | 47 | Moderately polar |

| n-Propyl bromide | C₃H₇Br | 71 | Less polar |

| n-Propyl iodide | C₃H₇I | 102 | Least polar |

| Data sourced from OpenOChem Learn openochem.org |

Interactive Data Table: Properties of Representative Alkyl Halides

Structure

3D Structure

Properties

CAS No. |

18992-01-3 |

|---|---|

Molecular Formula |

C16H31BrO2 |

Molecular Weight |

335.32 g/mol |

IUPAC Name |

tetradecyl 2-bromoacetate |

InChI |

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-16(18)15-17/h2-15H2,1H3 |

InChI Key |

JBGQZMPANSYTHT-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCOC(=O)CBr |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies for Tetradecyl Bromoacetate

Established Synthetic Routes to Alkyl Bromoacetates

The synthesis of tetradecyl bromoacetate (B1195939) falls under the broader category of alkyl bromoacetate synthesis. These methods primarily involve the esterification of bromoacetic acid with the corresponding alcohol, in this case, tetradecanol (B45765).

Direct esterification remains the most common and straightforward strategy for producing alkyl bromoacetates. These methods involve the condensation reaction between a carboxylic acid and an alcohol.

Fischer-Speier Esterification: This classic method involves reacting a carboxylic acid (bromoacetic acid) with an excess of alcohol (tetradecanol) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. parchem.comresearchgate.net The reaction is an equilibrium process. parchem.com To drive the reaction toward the formation of the ester, water, a byproduct, is typically removed using a Dean-Stark apparatus or by employing a large excess of the alcohol reactant. parchem.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity and facilitates nucleophilic attack by the alcohol. nih.gov

Steglich Esterification: For substrates that are sensitive to strong acidic conditions, the Steglich esterification offers a milder alternative. nih.gov This method utilizes a coupling agent, typically dicyclohexylcarbodiimide (B1669883) (DCC), and a catalyst, 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the ester formation at room temperature. lamberti.comnih.gov The reaction works by activating the carboxylic acid to form an O-acylisourea intermediate, which is then readily attacked by the alcohol. nih.gov A key advantage of this method is that the DCC stoichiometrically consumes the water generated during the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be easily removed by filtration. nih.gov

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Fischer-Speier Esterification | Bromoacetic acid, Tetradecanol, Strong acid catalyst (e.g., H₂SO₄) | Heating/reflux, often with water removal | Inexpensive reagents, suitable for large-scale synthesis. parchem.com | Harsh conditions (strong acid, heat), reversible reaction. |

| Steglich Esterification | Bromoacetic acid, Tetradecanol, DCC, DMAP | Room temperature, aprotic solvent | Mild conditions, high yields, suitable for sensitive substrates. nih.gov | More expensive reagents, removal of DCU byproduct. nih.gov |

Beyond direct esterification, other pathways have been developed for synthesizing alkyl bromoacetates, often starting from more readily available precursors or aiming to improve reaction efficiency.

One notable alternative involves the reaction of chloroacetic acid with an alkali metal bromide in the presence of sulfuric acid and an alcohol. genscript.com This process allows for the in-situ generation of bromoacetic acid, which is then esterified. Another route involves the direct bromination of acetic acid using bromine and a catalyst like red phosphorus, followed by esterification of the resulting bromoacetic acid. nih.gov

Optimization studies often focus on improving yields and reaction conditions. For instance, in related alkylation reactions using alkyl bromides, screening of different bases, solvents, and temperatures has been shown to significantly increase product yields. Research has demonstrated that for certain alkylation steps, changing the base from an inorganic to an organic one like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and optimizing the solvent and temperature can lead to yields as high as 94%. mdpi.com Similar principles can be applied to optimize the synthesis of tetradecyl bromoacetate, tailoring conditions to maximize efficiency and purity.

Synthesis of Advanced this compound Derivatives

The bromoacetyl group in this compound is a potent electrophile, making the compound an excellent precursor for a wide range of derivatives. The long alkyl chain is particularly useful for introducing hydrophobic properties into the target molecules.

The reaction of this compound with tertiary amines or nitrogen-containing heterocycles is a primary method for producing quaternary ammonium (B1175870) salts. These salts, which possess a positively charged hydrophilic head group and a long hydrophobic tail, are key components of cationic surfactants and ionic liquids (ILs). lamberti.com

For example, the reaction of this compound with a tertiary amine like trimethylamine (B31210) would yield a quaternary ammonium bromide surfactant. Similarly, its reaction with 1-methylimidazole (B24206) would produce 1-(tetradecyloxycarbonylmethyl)-3-methylimidazolium bromide, a type of ionic liquid. The synthesis of related imidazolium-based ILs has been achieved by reacting 1-methylimidazole with various alkyl bromides, including 1-bromotetradecane, to form 1-tetradecyl-3-methylimidazolium (B1224123) bromide. nih.gov The general principle of quaternizing a nitrogen atom with an alkyl halide is fundamental to this class of compounds. lamberti.com These molecules are of interest for their self-assembly properties and potential as antimicrobial agents or reaction media. nih.govresearchgate.net

The bromoacetyl moiety is a highly effective functional group for the selective modification of peptides and proteins. It acts as a sulfhydryl-selective cross-linking agent, reacting readily with the thiol group of cysteine residues to form a stable thioether bond. google.comgoogle.com

This reactivity is exploited to conjugate peptides to larger carrier proteins or to create cyclic peptides. google.comnih.gov In a typical conjugation reaction, a peptide is first functionalized with a bromoacetyl group. This can be achieved by reacting the N-terminal amino group of the peptide with bromoacetic acid anhydride (B1165640) or N-succinimidyl bromoacetate. google.com The resulting N-bromoacetyl-derivatized peptide is then reacted with a protein that has available sulfhydryl groups. nih.govnih.gov This strategy allows for the precise, covalent attachment of synthetic peptides to carriers, which is useful for developing peptide immunogens and other biotechnological tools. google.com The extent of conjugation can be quantified by amino acid analysis after acid hydrolysis, which releases S-carboxymethylcysteine. nih.gov

| Derivative Class | Reactant for Derivatization | Key Reaction | Resulting Linkage | Application |

|---|---|---|---|---|

| Cationic Surfactants / Ionic Liquids | Tertiary Amines / N-Heterocycles (e.g., 1-methylimidazole) | Quaternization | Quaternary Ammonium Salt | Antimicrobial agents, reaction media, phase-transfer catalysts. nih.gov |

| Peptide-Protein Conjugates | Sulfhydryl group of Cysteine residue in a protein | Nucleophilic Substitution (Alkylation) | Thioether | Creating immunogens, vaccines, and peptide-based biomaterials. nih.govgoogle.com |

| Cyclic Peptides | Intramolecular Cysteine residue | Intramolecular Alkylation | Thioether | Therapeutics, conformational studies. google.com |

Alkyl bromoacetates, including this compound, are versatile building blocks in the synthesis of various heterocyclic compounds. For example, ethyl bromoacetate is used in reactions with thiosemicarbazone derivatives to form substituted thiazolidinone rings. sciepub.com It can also serve as a key reactant in multi-component reactions to build complex heterocyclic systems like pyrazinoquinazolines. researchgate.net The reactivity of the α-halo ester moiety allows for its participation in cyclization reactions to form stable ring structures, a foundational strategy in medicinal and materials chemistry.

In polymer science, the bromoacetyl group can be used to initiate or functionalize polymers. Peptides derivatized with a bromoacetyl group can undergo self-polymerization if they also contain a nucleophilic residue like cysteine, leading to peptide polymers. nih.gov Furthermore, the "thio-bromo click reaction," a highly efficient coupling between a thiol and an α-bromo carbonyl compound, can be used to create well-defined peptide-polymer conjugates. nih.gov For instance, a polymer with thiol end-groups can be readily coupled with a bromoacetyl-functionalized molecule, such as a derivative of this compound, to create advanced amphiphilic block copolymers or functionalized materials.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. These principles focus on minimizing waste, reducing the use of hazardous substances, improving energy efficiency, and utilizing renewable resources. In the context of synthesizing a long-chain ester like this compound, several green strategies can be employed, primarily focusing on alternative catalysts and reaction conditions.

A significant advancement in this area is the move towards solvent-free reaction conditions. Traditional esterification processes often rely on volatile organic solvents, which contribute to air pollution and pose health and safety risks. Conducting the synthesis of long-chain aliphatic acid esters at room temperature under solvent-free conditions has been successfully demonstrated using Brønsted acidic ionic liquids as catalysts. researchgate.net These ionic liquids are not only effective, yielding excellent results, but they can also be easily recovered and recycled, which aligns with the principle of waste prevention. researchgate.net For instance, the esterification of long-chain fatty acids with alcohols has been achieved with high yields (85–99%) in the presence of these catalysts without the need for a solvent. researchgate.net

Solid acid catalysts represent another cornerstone of green esterification. These catalysts, such as fly ash, offer a scalable and environmentally friendly alternative to corrosive mineral acids like sulfuric acid. nih.gov Fly ash, a waste product from coal-fired power plants, consists of mixed oxides that can effectively catalyze esterification reactions. nih.gov Studies have shown that such catalysts can be used for the synthesis of various alkyl esters from free fatty acids and alcohols with good yields, and they can be easily separated from the reaction mixture and reused multiple times without a significant loss of activity. nih.gov The esterification of long-chain acids and alcohols has been successfully carried out in fixed-bed reactors using solid acid catalysts, achieving quantitative yields. csic.es

Biocatalysis, utilizing enzymes such as lipases, offers a highly selective and mild approach to ester synthesis. rsc.orgrsc.org Enzymatic synthesis of long-chain fatty acid esters can be performed under gentle conditions, often in solvent-free systems, which minimizes the formation of by-products and simplifies purification. rsc.orgrsc.orgresearchgate.net The use of immobilized enzymes is particularly advantageous as it allows for easy recovery and reuse of the biocatalyst, further enhancing the sustainability of the process. researchgate.net Research on the biocatalytic synthesis of ultra-long-chain fatty acid sugar alcohol monoesters has demonstrated the high purity and selectivity that can be achieved with this method. rsc.orgrsc.orgresearchgate.net

Microwave-assisted synthesis is another green technique that can significantly accelerate esterification reactions. mdpi.comnih.govdntb.gov.uaresearchgate.net By using microwave irradiation, it is possible to dramatically reduce reaction times from hours to minutes, leading to substantial energy savings. mdpi.comnih.govdntb.gov.uaresearchgate.net The microwave-assisted synthesis of cinnamyl long-chain aroma esters, for example, was achieved in 10–20 minutes with high yields, compared to 30–65 hours required for conventional heating. mdpi.comnih.govdntb.gov.uaresearchgate.net This rapid and efficient heating method, often conducted under solvent-free conditions, exemplifies the principles of designing for energy efficiency and waste prevention. mdpi.comnih.govdntb.gov.uaresearchgate.net

These green chemistry approaches provide a robust framework for the sustainable synthesis of this compound, minimizing environmental impact while maximizing efficiency and product purity.

Interactive Data Table: Green Synthesis Approaches for Long-Chain Esters

| Catalytic System | Reaction Conditions | Substrate Scope | Yield (%) | Key Green Advantages |

| Brønsted Acidic Ionic Liquids | Room Temperature, Solvent-Free | Long-chain aliphatic acids and alcohols | 85-99 | Recyclable catalyst, solvent-free, mild conditions. researchgate.net |

| Solid Acid Catalyst (Fly Ash) | 200 °C, Autogenous Pressure | Adipic acid and methanol (B129727) (model) | >90 | Utilization of industrial waste, reusable catalyst, scalable. nih.gov |

| Immobilized Lipase (Biocatalysis) | 60 °C, Solvent-Free | Oleic acid and glycerol (B35011) (model) | ~88 | Renewable catalyst, high selectivity, mild conditions. |

| Microwave Irradiation | 140 °C, Solvent-Free, 10-20 min | 3-phenyl-prop-2-en-1-ol and various acids | >90 | Drastically reduced reaction time, energy efficiency. mdpi.comnih.govdntb.gov.uaresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of Tetradecyl Bromoacetate

Nucleophilic Substitution Reactions at the Alpha-Bromine Center

The most prominent feature of tetradecyl bromoacetate's reactivity is the susceptibility of the α-carbon (the carbon atom adjacent to the carbonyl group) to nucleophilic attack. The bromine atom at this position is a good leaving group, and the adjacent carbonyl group significantly enhances the rate of nucleophilic substitution reactions. This rate enhancement is attributed to the stabilization of the transition state, where the incoming nucleophile can share its charge with the electrophilic carbon of the carbonyl group. unit.no These reactions typically proceed via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.org

The SN2 reaction involves a backside attack by the nucleophile on the α-carbon, leading to the displacement of the bromide ion. The general mechanism is illustrated below:

Nuc:⁻ + Br-CH₂-CO-O-(CH₂)₁₃CH₃ → Nuc-CH₂-CO-O-(CH₂)₁₃CH₃ + Br⁻

A variety of nucleophiles can be employed in these reactions, leading to a diverse array of products. The nature of the nucleophile dictates the final product, as shown in the table below. For instance, amines can react with tetradecyl bromoacetate (B1195939) to form N-substituted glycine (B1666218) esters. A specific example is the reaction with tetradecylamine, which would yield N-tetradecylglycine tetradecyl ester. core.ac.uk Similarly, thiols and their corresponding thiolates are effective nucleophiles for displacing the bromide.

| Nucleophile | Product Type | Example Reactant |

| Amines (R-NH₂) | N-Substituted Glycine Esters | Tetradecylamine |

| Thiolates (R-S⁻) | Thioethers | Sodium thiophenoxide |

| Carboxylates (R-COO⁻) | α-Acyloxy Esters | Sodium acetate (B1210297) |

| Azide (N₃⁻) | α-Azido Esters | Sodium azide |

The reactivity of the α-bromine center makes this compound a valuable building block for the synthesis of more complex molecules, including amino acid derivatives and compounds with applications in materials science. unit.noresearchgate.net

Ester Hydrolysis and Transesterification Pathways

The ester functional group in this compound can undergo hydrolysis and transesterification reactions, which are fundamental transformations in ester chemistry. libretexts.orgnih.gov

Ester Hydrolysis: Hydrolysis involves the cleavage of the ester bond by water, yielding bromoacetic acid and tetradecanol (B45765). This reaction can be catalyzed by either an acid or a base. libretexts.org

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, the carbonyl oxygen is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then attacks the carbonyl carbon, and after a series of proton transfers, tetradecanol is eliminated, leaving behind bromoacetic acid. This reaction is reversible. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. masterorganicchemistry.com This is an irreversible process that results in the formation of a carboxylate salt (bromoacetate) and tetradecanol. libretexts.orgmasterorganicchemistry.com The reaction is driven to completion by the deprotonation of the initially formed bromoacetic acid by the base. masterorganicchemistry.com Lithium salts, such as lithium bromide, have been shown to mediate and promote the hydrolysis of esters. researchgate.net

Transesterification: Transesterification is the process of exchanging the tetradecyl group of the ester with an alkyl group from a different alcohol. nih.gov This reaction can also be catalyzed by either an acid or a base. acs.org

Mechanism: The mechanism is similar to hydrolysis, but with an alcohol acting as the nucleophile instead of water. nih.gov For example, reacting this compound with methanol (B129727) in the presence of a catalyst would yield methyl bromoacetate and tetradecanol. The use of a large excess of the new alcohol can drive the equilibrium towards the desired product. acs.org Transesterification is a key reaction in various industrial processes, including the production of biodiesel. google.comekb.eg

| Reaction | Conditions | Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺, Heat | Bromoacetic acid, Tetradecanol |

| Base-Catalyzed Hydrolysis | OH⁻, Heat | Bromoacetate salt, Tetradecanol |

| Transesterification | R'-OH, Acid or Base Catalyst | Bromoacetyl Ester (R'-O-C(O)CH₂Br), Tetradecanol |

Role as an Alkylating Agent in Organic Transformations

This compound is an effective alkylating agent, a class of compounds that transfer an alkyl group to other molecules. nih.gov In this case, the molecule can be considered a "carboxymethylating" agent, as it introduces a CH₂CO-O-tetradecyl group onto a nucleophile. The primary site of alkylation is the α-carbon, where the bromine atom is displaced.

This reactivity is fundamental to its use in the synthesis of a wide range of organic compounds. nih.govpharmacy180.com For example, it can be used to alkylate:

Amines: Primary and secondary amines can be alkylated to produce N-substituted glycine derivatives. This is a common strategy in the synthesis of chelating agents and peptide mimetics. unit.no

Phenols: The oxygen atom of a phenol (B47542) can be alkylated to form an aryloxyacetic acid ester.

Thiols: Thiols can be readily alkylated to form thioethers, which are important intermediates in various synthetic pathways.

The alkylating ability of α-bromo esters is crucial in the synthesis of various biologically active molecules and complex organic structures. nih.govump.edu.pllecturio.com The long tetradecyl chain can impart specific properties, such as hydrophobicity or self-assembly characteristics, to the resulting alkylated products.

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics provides quantitative insight into the rates of the chemical reactions involving this compound, while thermodynamics describes the energy changes that occur.

Reaction Kinetics: The rates of the reactions discussed above are influenced by several factors, including concentration of reactants, temperature, and the solvent used. nih.gov

Nucleophilic Substitution: The SN2 reaction at the α-bromo center is typically second-order, with the rate depending on the concentrations of both this compound and the nucleophile. pressbooks.pub The choice of solvent can significantly affect the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions.

Ester Hydrolysis: The kinetics of ester hydrolysis are well-studied. Base-catalyzed hydrolysis is generally faster than acid-catalyzed hydrolysis. The rate is dependent on the concentration of the ester and the catalyst (acid or base). libretexts.org The reaction between thiosulfate (B1220275) and bromoacetate ions has been shown to be sensitive to the dielectric constant of the solvent and the presence of electrolytes. psu.edu

Temperature Effects: As with most chemical reactions, increasing the temperature generally increases the rate of reaction for nucleophilic substitution, hydrolysis, and transesterification. This relationship is described by the Arrhenius equation, which relates the rate constant to the activation energy and temperature. nih.gov

Thermodynamics: Thermodynamic studies provide information about the feasibility and energy changes of a reaction.

Enthalpy and Entropy: The hydrolysis of esters is typically an exothermic process. Thermodynamic analysis of the mixing of alkyl esters with dibromoalkanes indicates that van der Waals interactions play a significant role in the enthalpy of the mixture. acs.org

Gibbs Free Energy: For a reaction to be spontaneous, the change in Gibbs free energy (ΔG) must be negative. The ΔG for the reaction of methylamine (B109427) with a simple thioester, a reaction analogous to the aminolysis of this compound, has been computed to be favorable. mdpi.com

| Factor | Effect on Reaction Rate |

| Concentration | Increasing reactant concentration generally increases the rate. |

| Temperature | Increasing temperature typically increases the rate. |

| Solvent Polarity | Affects rates of ionic reactions; polar aprotic for SN2. |

| Catalyst | Acids or bases significantly increase the rate of hydrolysis and transesterification. |

While specific kinetic and thermodynamic data for this compound are not extensively reported, the principles derived from similar α-bromo esters and long-chain esters provide a solid framework for understanding its reactive behavior. uhasselt.be

Exploration of Radical-Mediated Reactions

In addition to ionic pathways, this compound can participate in radical-mediated reactions. The carbon-bromine bond can be cleaved homolytically to generate an α-carbonyl radical. This can be initiated by radical initiators, light, or certain transition metals. preprints.org

Generation of the Radical: The initiation step involves the formation of the tetradecyl bromoacetoxy radical: Initiator + Br-CH₂-CO-O-(CH₂)₁₃CH₃ → [CH₂-CO-O-(CH₂)₁₃CH₃]• + Br•

Once formed, this radical can undergo several types of reactions:

Radical Addition: The α-carbonyl radical can add to unsaturated systems like alkenes and alkynes. For example, the triethylborane-induced bromine atom-transfer radical addition of ethyl bromoacetate to 1-octene (B94956) proceeds efficiently in aqueous media. nih.gov A similar reaction with this compound would lead to the formation of a new carbon-carbon bond.

Hydrogen Atom Abstraction: The radical can abstract a hydrogen atom from a suitable donor, leading to the formation of tetradecyl acetate.

Radical Cyclization: If the molecule contains an appropriately positioned double bond, intramolecular radical cyclization can occur.

The use of visible-light photoredox catalysis has emerged as a powerful tool for generating bromine radicals (Br•), which can then abstract a hydrogen atom to initiate radical reactions. rsc.org This approach offers a metal-free and often milder alternative for radical generation. rsc.org Radical reactions expand the synthetic utility of this compound beyond its ionic chemistry, enabling the construction of complex carbon skeletons under different reaction conditions. acs.org

Applications in Advanced Organic Synthesis and Materials Chemistry

Utilization as a Key Building Block for Complex Molecules

The dual functionality of tetradecyl bromoacetate (B1195939) makes it a versatile reagent for the synthesis of intricate molecules. It can introduce a long alkyl chain and an ester group in a single step, which can be further modified. This capability is exploited in the construction of both biologically relevant scaffolds and novel material precursors.

In the design of new bioactive compounds, modulating a molecule's lipophilicity is crucial for its interaction with biological systems, such as cell membranes. The tetradecyl chain of tetradecyl bromoacetate provides a substantial lipophilic tail that can be appended to various molecular frameworks. The bromoacetate moiety is a potent alkylating agent for a range of nucleophiles, including amines, thiols, and phenols, forming stable covalent bonds.

This strategy is part of a broader approach in medicinal chemistry where long alkyl chains are incorporated into potential therapeutic agents to enhance their activity. For instance, the introduction of a tetradecyl side chain has been identified as a key feature in the development of new antifungal templates. researchgate.net While specific syntheses detail the use of analogous reagents like ethyl bromoacetate or methyl bromoacetate to build core structures of potential anticancer or antibacterial agents researchgate.netresearchgate.netmdpi.comacs.org, the principle remains directly applicable. Substituting these shorter-chain reagents with this compound would achieve the same core coupling reaction while simultaneously installing the lengthy C14 alkyl chain to increase lipophilicity. Research has noted the use of bromoacetates, including the tetradecyl variant, in the synthesis of various bioactive substances. sciencepg.com

The fundamental reaction involves the nucleophilic substitution of the bromide ion by a suitable functional group on the target scaffold, as illustrated in the following table.

| Nucleophilic Group | Reagent | Resulting Linkage | Application Area |

| Primary/Secondary Amine (R-NH₂) | This compound | R-NH-CH₂-COO-(CH₂)₁₃CH₃ | Scaffold Functionalization |

| Thiol (R-SH) | This compound | R-S-CH₂-COO-(CH₂)₁₃CH₃ | Bioactive Conjugates |

| Phenol (B47542) (Ar-OH) | This compound | Ar-O-CH₂-COO-(CH₂)₁₃CH₃ | Ether-linked Scaffolds |

Supramolecular chemistry focuses on creating complex, functional systems by designing molecules that self-assemble through non-covalent interactions. tue.nl The distinct amphiphilic nature of molecules derived from this compound—possessing a hydrophilic head (the acetate (B1210297) group) and a large hydrophobic tail (the tetradecyl chain)—makes them ideal candidates for building such assemblies. mdpi.com These interactions drive the molecules to organize into larger, ordered structures like micelles, vesicles, or liquid crystals.

A notable application is in the synthesis of functional polymers. For example, this compound has been used as a quaternizing agent to create cationic polyurethane surfactants. lookchem.com In this process, a polyurethane polymer containing tertiary amine groups is reacted with this compound. The nitrogen atom of the amine attacks the carbon bearing the bromine, displacing the bromide and forming a quaternary ammonium (B1175870) salt. This reaction covalently attaches the lipophilic tetradecyl ester side chain to the polymer backbone, imparting surfactant properties to the material. lookchem.com These resulting polymeric surfactants have demonstrated the ability to significantly reduce the surface tension of organic solvents. lookchem.com

Table 4.1: Synthesis of Cationic Polyurethane Surfactants

| Step | Description | Reactants | Product Feature |

|---|---|---|---|

| 1 | Synthesis of base polymer | Toluene diisocyanate (TDI), Triethanol amine monomercaptoacetate | Polyurethane with tertiary amine groups |

| 2 | Quaternization | Base polymer, This compound | Pendant quaternary ammonium groups with C14 ester chains |

The principle of using simple organic molecules to create larger, self-organizing building blocks is a key strategy for developing complex materials with novel properties. helmholtz-berlin.de

Solid-phase synthesis (SPS) is a powerful technique that simplifies the synthesis of complex molecules like peptides and oligonucleotides by anchoring the growing molecule to an insoluble solid support. d-nb.infolsu.edu This approach allows for the use of excess reagents to drive reactions to completion, with purification at each step requiring only simple filtration and washing. d-nb.infolsu.edu

The bromoacetyl group is a valuable functional handle in SPS. While this compound itself can be used to alkylate a nucleophilic group on a resin, a more common strategy involves creating a bromoacetylated intermediate on the solid support. For instance, in a well-established method for synthesizing DOTA-functionalized peptides, the free amino terminus of a resin-bound peptide is first acylated using bromoacetic acid. nih.gov This creates a reactive bromoacetyl group on the peptide. This group then serves as an electrophilic site for reaction with a nucleophile, such as the amine of a cyclen molecule, in a subsequent step. nih.gov

This two-step bromoacetylation strategy is highly efficient and highlights the utility of the bromoacetyl moiety in SPS. The use of an alkylating agent like this compound would be employed to react with a resin that has been pre-functionalized with a nucleophilic group (e.g., an amino or thiol linker), thereby tethering the tetradecyl ester chain to the solid support for further synthetic elaboration.

Table 4.2: Bromoacetyl Group in Solid-Phase Synthesis (Illustrative Example)

| Step | Action | Reagents | Result |

|---|---|---|---|

| 1 | Acylation | Resin-bound peptide (with free amine), Bromoacetic acid | Peptide-resin now terminated with a bromoacetyl group (-NH-CO-CH₂Br) |

| 2 | Nucleophilic Displacement | Bromoacetylated peptide-resin, Cyclen | Cyclen molecule attached to the peptide via the bromoacetyl linker |

Development of Novel Reagents and Catalysts

The reactivity of this compound also allows it to serve as a starting material for the creation of novel reagents and catalysts, most notably functionalized ionic liquids (ILs). Ionic liquids are salts that are liquid below 100°C and are studied for their potential as green solvents and catalysts due to their low vapor pressure and tunable properties. dokumen.pub

Functionalized ILs, which contain specific reactive groups, can be synthesized using this compound. A common method involves the quaternization of a parent precursor, such as an N-alkylimidazole, with an organic halide. dokumen.pubdcu.ie The reaction of 1-methylimidazole (B24206) with this compound yields a 1-methyl-3-(tetradecyloxycarbonylmethyl)imidazolium bromide salt. This ionic liquid possesses a long alkyl chain and an ester functionality, which can be further hydrolyzed or transesterified to fine-tune the IL's physical and chemical properties. dcu.ie Such ILs have applications as specialized reaction media, extractants, or as catalysts themselves. dokumen.pub

Table 4.3: Synthesis of a Functionalized Imidazolium Ionic Liquid

| Reactant 1 | Reactant 2 | Product Class | Potential Application |

|---|

Exploration of Biological Activities and Mechanistic Understanding in Vitro & Pre Clinical Studies

Antimicrobial Activity Investigations of Derived Compounds

Compounds derived from tetradecyl bromoacetate (B1195939), particularly those modified to form quaternary ammonium (B1175870) compounds (QACs), have been a key focus of antimicrobial research. The defining feature of these derivatives is their amphiphilic nature, possessing a positively charged head group and a long hydrophobic tail, which dictates their interaction with microbial cells.

The antimicrobial efficacy of QACs is significantly influenced by the length of their N-alkyl chain, with different optimal lengths for various types of microbes. nih.gov Generally, a chain length of 14 carbons is most effective against Gram-positive bacteria, while a 16-carbon chain is more potent against Gram-negative bacteria. nih.gov For yeasts and filamentous fungi, a 12-carbon chain is often optimal. nih.gov

The difference in susceptibility between Gram-positive and Gram-negative bacteria is attributed to the structure of their cell walls. nih.gov Gram-negative bacteria possess an outer membrane composed of proteins, phospholipids, and lipopolysaccharides, which can limit the penetration of biocides like QACs. nih.gov In contrast, the simpler membrane composition of Gram-positive bacteria makes them more vulnerable to membranolytic agents. rsc.org

Studies have shown that some QACs exhibit bacteriostatic effects, inhibiting bacterial growth without causing immediate cell death, while others are bactericidal, leading to rapid cell lysis. rsc.orgoup.com For instance, certain "soft" QACs with a labile amide bond have been found to be primarily bacteriostatic. rsc.org The antimicrobial activity of various QACs and their derivatives has been evaluated against a range of oral bacteria, with some compounds showing strong to moderate activity. mdpi.com

Table 1: In Vitro Antimicrobial Activity of Selected Quaternary Ammonium Compounds (QACs)

| Compound Type | Target Microbe | Observed Effect | Optimal Alkyl Chain Length |

|---|---|---|---|

| Quaternary Ammonium Compounds (QACs) | Gram-positive bacteria | Bactericidal/Bacteriostatic | 14 carbons nih.gov |

| Quaternary Ammonium Compounds (QACs) | Gram-negative bacteria | Bactericidal/Bacteriostatic | 16 carbons nih.gov |

| Quaternary Ammonium Compounds (QACs) | Yeast and filamentous fungi | Fungicidal/Fungistatic | 12 carbons nih.gov |

| "Soft" QACs (with labile amide bond) | Various bacteria | Primarily bacteriostatic rsc.org | Not specified |

The primary mechanism of antimicrobial action for QACs derived from structures like tetradecyl bromoacetate is the disruption of the cell membrane. nih.govoup.com This process is initiated by an electrostatic interaction between the positively charged nitrogen of the QAC and the negatively charged components of the bacterial cell membrane. rsc.org Following this initial adsorption, the hydrophobic tail of the QAC penetrates the lipid bilayer, leading to disorganization of the membrane structure. nih.govrsc.org

This disruption results in the leakage of essential low-molecular-weight components from the cell, ultimately leading to cell death. nih.gov This membranolytic activity is a key feature of their biocidal effect. nih.gov Some studies have identified a multi-step process for the antibacterial action of QACs:

At low concentrations, they can impair bacterial energetics and cell division. oup.com

At intermediate doses, they cause membrane permeabilization and inhibit the electron transport chain. oup.com

At concentrations near their critical micelle concentration, they lead to widespread membrane disruption and cell lysis. oup.com

While membrane disruption is the most recognized mechanism, some QACs may also exert their effects by targeting intracellular components such as DNA and proteins, although this requires further investigation. rsc.org Additionally, some newer "soft" QACs appear to have a dual mechanism, combining membrane interaction with the interference of protein synthesis. rsc.org

Enzyme Inhibition Studies and Target Identification

The alkylating nature of bromoacetate derivatives suggests their potential to interact with and inhibit enzymes, a mechanism that is also being explored.

Antiproliferative Activity in Cell Line Models (Mechanistic Focus)

Alkylating agents are a well-established class of anticancer drugs, and derivatives of this compound share this fundamental chemical reactivity. nih.govnursingcenter.com Their mechanism of action in cancer therapy is primarily through the alkylation of DNA. nih.govnursingcenter.com By attaching an alkyl group to DNA, these agents can cause significant damage to the genetic material of cancer cells, interfering with DNA replication and cell division. nih.govnursingcenter.com

This DNA damage can occur through several mechanisms, including monofunctional alkylation, where the agent reacts with a single strand of DNA, or bifunctional alkylation, which leads to the cross-linking of DNA strands. nursingcenter.com Such damage can halt the cell cycle and induce apoptosis (programmed cell death). oup.com While the primary target is DNA, alkylating agents can also react with other cellular components like proteins. nih.gov

The antiproliferative effects of these compounds are generally not cell-cycle specific, meaning they can act on cancer cells at various stages of their reproductive cycle. nih.govnursingcenter.com

Table 2: Proposed Mechanistic Actions of this compound Derivatives in Biological Systems

| Biological Activity | Primary Molecular Target | Mechanism of Action |

|---|---|---|

| Antimicrobial | Bacterial Cell Membrane | Electrostatic interaction followed by hydrophobic insertion, leading to membrane disruption and leakage of cellular contents. nih.govrsc.orgoup.com May also involve inhibition of membrane-bound enzymes and protein synthesis. rsc.orgoup.com |

| Antiproliferative | DNA | Alkylation of DNA bases, leading to DNA damage, inhibition of replication, and induction of apoptosis. nih.govnursingcenter.com |

Advanced Analytical and Spectroscopic Characterization

High-Resolution Mass Spectrometry for Structural Elucidation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive structural elucidation and purity assessment of synthesized compounds like tetradecyl bromoacetate (B1195939). HRMS provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of the molecule and its fragments. researchgate.net This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.

In the analysis of tetradecyl bromoacetate, HRMS can confirm the presence of bromine by identifying the characteristic isotopic pattern of bromine (79Br and 81Br, with approximately equal natural abundance). The accurate mass measurement of the molecular ion peak ([M]+) or a protonated molecule ([M+H]+) allows for the direct confirmation of the compound's elemental formula, C16H31BrO2.

Furthermore, HRMS is instrumental in assessing the purity of a this compound sample. By detecting and identifying the accurate masses of any impurities, their elemental compositions can be deduced, providing insights into potential by-products from the synthesis or degradation products. mdpi.com This capability is vital for quality control in the production and use of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for elucidating the detailed molecular structure of organic compounds in solution. For this compound, ¹H NMR, ¹³C NMR, and various two-dimensional (2D) NMR techniques provide a complete picture of the molecule's carbon-hydrogen framework. rsc.orgnih.gov

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the different types of protons in the molecule. Key expected signals include:

A triplet corresponding to the terminal methyl (CH₃) group of the tetradecyl chain.

A large, complex multiplet for the methylene (B1212753) (CH₂) groups of the long alkyl chain.

A triplet for the methylene group adjacent to the ester oxygen (-O-CH₂-).

A singlet for the methylene protons adjacent to the bromine atom (-CH₂-Br).

The integration of these signals provides the ratio of protons of each type, confirming the structure. The chemical shifts (δ) of these protons are influenced by their local electronic environment. chemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. pressbooks.pub Each unique carbon atom in this compound will produce a distinct signal. chemicalbook.comchemicalbook.com Expected chemical shifts would include:

A signal for the carbonyl carbon (C=O) of the ester group, typically in the downfield region (around 170 ppm).

Signals for the carbons of the tetradecyl chain, appearing in the aliphatic region of the spectrum.

A signal for the carbon atom bonded to the ester oxygen (-O-CH₂-).

A signal for the carbon atom bonded to the bromine atom (-CH₂-Br), which would be shifted downfield due to the electronegativity of bromine.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the assignment of the carbon signals. bhu.ac.in

Below is an interactive table summarizing the predicted NMR data for this compound.

| Atom | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| -CH₂-Br | ~3.8 | ~26 |

| C=O | - | ~167 |

| -O-CH₂- | ~4.2 | ~66 |

| -(CH₂)₁₂- | ~1.2-1.6 | ~22-32 |

| -CH₃ | ~0.9 | ~14 |

Chromatographic Techniques for Separation and Quantification (GC-MS, HPLC, LC-MS)

Chromatographic techniques are essential for the separation of this compound from complex mixtures and for its quantification. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful methods used for these purposes. mdpi.com

GC-MS: Gas Chromatography-Mass Spectrometry is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov In GC, the compound is vaporized and separated from other components in a mixture based on its boiling point and interaction with the stationary phase of the chromatographic column. nist.gov The separated components then enter the mass spectrometer, which provides mass information for identification. nih.gov GC-MS can be used to determine the purity of this compound and to identify and quantify any volatile impurities.

HPLC: High-Performance Liquid Chromatography is a versatile technique for separating compounds in a liquid mobile phase. chromedia.org For this compound, a reverse-phase HPLC method would likely be employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.comsielc.com Separation is based on the differential partitioning of the analyte between the two phases. HPLC with a suitable detector, such as a UV detector, can be used for the quantification of this compound.

LC-MS: Liquid Chromatography-Mass Spectrometry combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry. lcms.cznih.gov This technique is particularly useful for analyzing complex samples where chromatographic co-elution might be an issue. nih.gov LC-MS allows for the reliable quantification of this compound even at low concentrations and in the presence of interfering substances.

The following is an interactive table outlining the applications of these chromatographic techniques for this compound.

| Technique | Principle | Application for this compound |

| GC-MS | Separation of volatile compounds based on boiling point and polarity, followed by mass detection. | Purity assessment, identification of volatile impurities. |

| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Quantification, purification. |

| LC-MS | HPLC separation coupled with mass spectrometric detection. | Sensitive and selective quantification in complex matrices. |

Vibrational and Electronic Spectroscopy (FTIR, UV-Vis)

Vibrational and electronic spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

FTIR Spectroscopy: Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. spectrabase.com The FTIR spectrum of this compound would show characteristic absorption bands for its functional groups. chemicalbook.comchemicalbook.com Key expected peaks include:

A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester group.

C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹.

C-O stretching vibrations for the ester linkage in the 1250-1000 cm⁻¹ region.

A C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum (around 600-500 cm⁻¹).

The presence and position of these bands can confirm the presence of the ester and bromoalkyl functionalities. nist.govnih.gov

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions. sharif.edu While the long alkyl chain of this compound does not have a chromophore that absorbs strongly in the typical UV-Vis range, the carbonyl group of the ester does have a weak n→π* transition. researchgate.net However, this absorption is often weak and may not be prominent. The primary utility of UV-Vis spectroscopy in this context might be for quantification using a UV detector in HPLC, assuming the compound has some absorbance at a practical wavelength.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide definitive information about its solid-state conformation, bond lengths, bond angles, and intermolecular interactions. This technique would unambiguously confirm the molecular structure and provide insights into how the molecules pack in the crystal lattice. While obtaining single crystals of long-chain alkyl esters can sometimes be challenging due to their flexibility, a successful crystallographic analysis would offer the ultimate proof of structure.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic properties of a molecule. These methods can elucidate the distribution of electron density, molecular orbital energies, and reactivity indicators. For a molecule like tetradecyl bromoacetate (B1195939), such calculations would provide insights into the reactivity of the bromoacetyl group, which is a key feature for its use in synthesis.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

While specific HOMO-LUMO values for tetradecyl bromoacetate are not readily found in current literature, the table below illustrates the typical data generated from such an analysis for a hypothetical molecule.

| Parameter | Description | Hypothetical Value (eV) |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -7.5 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 6.3 |

This table is illustrative and does not represent published data for this compound.

Molecular Dynamics Simulations for Conformational and Interaction Analysis

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. For this compound, an MD simulation would be particularly useful for analyzing the conformational flexibility of its long tetradecyl hydrocarbon chain. The simulation would track the atomic trajectories, revealing how the molecule behaves in different environments, such as in a solvent or near a surface.

Analysis of MD simulations can provide information on:

Conformational States: Identifying the most stable three-dimensional shapes (conformations) the molecule adopts.

Interaction Analysis: Studying how the molecule interacts with solvent molecules or other solutes.

Flexibility: Quantifying the movement and flexibility of different parts of the molecule, such as the ester linkage versus the alkyl chain.

Although MD simulations have been performed on other components of plant extracts where this compound was present, the specific dynamic behavior of this compound was not the focus of those studies. researchgate.net

Molecular Docking and Binding Affinity Predictions with Biomolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery and for understanding potential biological activities.

If this compound were to be investigated for biological activity, molecular docking could be used to predict its binding affinity and mode of interaction with a specific protein target. The process involves placing the ligand into the binding site of the protein and calculating a "docking score," which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

Research that identified this compound in olive leaf extract proceeded to perform molecular docking, but on other, more complex phenolic compounds from the extract, against targets like the Pyruvate Kinase M2 (PKM2) protein. researchgate.net The binding energies for those compounds were calculated, but not for this compound.

The following table demonstrates the kind of data that would be generated from a molecular docking study.

| Target Protein | Ligand | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Hypothetical Protein X | This compound | -5.8 | LEU83, VAL115, PHE201 |

| Hypothetical Protein Y | This compound | -6.2 | TYR45, ILE90, ALA150 |

This table is for illustrative purposes only. The values are not based on published experimental data for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By developing a QSAR model, researchers can predict the activity of new, unsynthesized compounds and understand which structural features are important for activity.

A QSAR study involving this compound would require a dataset of structurally similar compounds (e.g., other alkyl bromoacetates) with measured biological activity. Molecular descriptors (numerical representations of chemical information) would be calculated for each compound, and statistical methods would be used to build a predictive model.

No QSAR models specifically including this compound are currently available in the reviewed literature. The development of such a model would be a valuable step in designing novel compounds based on its scaffold, for instance, in the development of new surfactants or other functional materials.

Environmental Chemistry and Degradation Pathways Academic Models

Hydrolytic Stability and Kinetic Degradation in Model Systems

The hydrolytic degradation of tetradecyl bromoacetate (B1195939) involves the cleavage of its ester bond, a reaction that can be catalyzed by both acids and bases, with alkaline-catalyzed hydrolysis typically proceeding more rapidly. chemrxiv.org This process is a significant pathway for the initial breakdown of the molecule in aqueous environments.

The hydrolysis of esters, particularly under alkaline conditions, generally follows second-order kinetics, being first-order with respect to both the ester and the hydroxide (B78521) ion. chemrxiv.org In the case of tetradecyl bromoacetate, hydrolysis yields two primary products: 1-tetradecanol (B3432657) and bromoacetic acid. wikipedia.orgwikipedia.org This reaction breaks the ester linkage, releasing the long-chain fatty alcohol and the bromo-substituted carboxylic acid.

Further hydrolysis of one of the initial products, bromoacetic acid, can occur, especially under strong basic conditions, to yield glycolic acid and a bromide ion. sciencemadness.org

Table 1: Products of Hydrolytic Degradation of this compound

| Initial Reactant | Primary Hydrolysis Products | Secondary Hydrolysis Product (from Bromoacetic acid) |

| This compound | 1-Tetradecanol | Glycolic Acid |

| Bromoacetic Acid |

Photochemical Degradation Mechanisms

Photochemical degradation represents another potential pathway for the transformation of this compound in the environment, particularly in the presence of sunlight. This process involves the absorption of light energy, which can lead to the cleavage of chemical bonds within the molecule. For organobromine compounds, the carbon-bromine (C-Br) bond is often susceptible to photolysis.

While specific studies on the photochemical degradation of this compound are limited, the general mechanism for related brominated compounds suggests that direct photolysis can occur. nih.gov This process would likely involve the homolytic cleavage of the C-Br bond upon absorption of ultraviolet (UV) radiation, generating a bromoacetyl radical and a tetradecyl radical. These highly reactive radical species would then undergo further reactions with other molecules in their environment, such as oxygen or water, to form a variety of transformation products.

The efficiency of photochemical degradation can be influenced by various environmental factors, including the intensity and wavelength of light, the presence of photosensitizing agents like dissolved organic matter, and the pH of the medium. nih.gov

Biodegradation Pathways and Metabolite Identification in Model Organisms

Biodegradation is a crucial process for the ultimate removal of this compound from the environment, carried out by microorganisms that utilize the compound as a source of carbon and energy. The biodegradation of this compound is expected to proceed through the breakdown of its two main components: the tetradecyl (C14) alkyl chain and the bromoacetate moiety.

The initial step in the biodegradation of this compound would likely be the enzymatic hydrolysis of the ester bond by microbial esterases, releasing 1-tetradecanol and bromoacetic acid. This is a common pathway for the breakdown of long-chain alkyl esters. scbt.com

The resulting 1-tetradecanol, a long-chain fatty alcohol, can then be metabolized by various microorganisms. scbt.comregulations.gov The typical pathway for the degradation of long-chain alcohols involves oxidation to the corresponding aldehyde, followed by oxidation to the carboxylic acid, which in this case is tetradecanoic acid (myristic acid). scbt.comhmdb.ca This fatty acid then enters the β-oxidation pathway, where it is sequentially broken down to produce acetyl-CoA. nih.govresearchgate.net

The other hydrolysis product, bromoacetic acid, is a known xenobiotic compound. Its metabolism has been studied, and a key detoxification pathway involves conjugation. One identified urinary metabolite is N-acetyl-S-(carboxymethyl)cysteine, formed through an oxidative metabolic pathway. nih.gov

Based on the degradation pathways of its constituent parts, the following metabolites can be expected from the biodegradation of this compound in model organisms.

Table 2: Potential Metabolites from the Biodegradation of this compound

| Initial Compound | Primary Hydrolysis Products | Metabolites of 1-Tetradecanol | Metabolites of Bromoacetic Acid |

| This compound | 1-Tetradecanol | Tetradecanal | N-acetyl-S-(carboxymethyl)cysteine |

| Bromoacetic Acid | Tetradecanoic Acid (Myristic Acid) | ||

| Acetyl-CoA (from β-oxidation) |

Future Research Directions and Unexplored Avenues

Integration with Flow Chemistry and Automated Synthesis

The synthesis of esters like Tetradecyl bromoacetate (B1195939) is a cornerstone of organic chemistry, yet traditional batch methods for their production, especially for long-chain, non-polar compounds, can present challenges in terms of heat and mass transfer, reaction control, and scalability. The integration of flow chemistry and automated synthesis platforms offers a transformative approach to overcoming these limitations.

Flow chemistry, which involves the continuous pumping of reagents through a reactor, provides significant advantages over batch processing. amf.ch These include superior control over reaction parameters such as temperature and pressure, enhanced safety due to the small reaction volumes, and improved reproducibility. amf.ch For the synthesis of Tetradecyl bromoacetate, a flow process could involve pumping a stream of tetradecanol (B45765) and bromoacetyl bromide or bromoacetic acid through a heated reactor coil, potentially packed with a solid-supported catalyst. This would allow for precise temperature management, minimizing the formation of byproducts and enabling rapid optimization of reaction conditions. amf.ch

Automated synthesis platforms, such as the Mya 4 Automated Chemistry Station, can further revolutionize the production and screening of compounds like this compound. youtube.com These systems allow for multiple reactions to be run in parallel with independent control over each reaction zone, facilitating rapid optimization of catalysts, solvents, and reaction times. youtube.com By combining flow reactors with automated workstations, researchers can create a fully automated system for the synthesis and subsequent screening of this compound and its analogs, significantly accelerating the discovery of new applications. nih.gov The transition from batch to a continuous, automated process promises not only to enhance efficiency and safety but also to enable on-demand production and facile scale-up. amf.chchim.it

Table 1: Comparison of Batch vs. Flow Synthesis for this compound

| Feature | Traditional Batch Synthesis | Flow Chemistry Synthesis |

| Heat Transfer | Often inefficient and non-uniform, leading to potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing precise temperature control. amf.ch |

| Mass Transfer | Limited by stirring efficiency, can be slow for biphasic reactions. | Enhanced mixing through diffusion and advection in narrow channels. amf.ch |

| Safety | Larger volumes of reagents and solvents pose a greater risk. | Small reaction volumes minimize risk, especially for exothermic reactions. acs.org |

| Scalability | Often requires significant re-optimization for larger scales. | Seamless scaling by running the system for longer or by parallelizing reactors ('scaling out'). amf.ch |

| Reproducibility | Can be variable due to difficulties in controlling parameters consistently. | High reproducibility due to precise, automated control of reaction conditions. |

| Optimization | Time-consuming, requiring individual experiments for each parameter change. | Rapid optimization through automated sequential or parallel experiments. youtube.com |

Exploration of Novel Catalytic Transformations

The synthesis of this compound typically involves the esterification of tetradecanol with a bromoacetylating agent. While often achieved with standard reagents, the exploration of novel catalytic systems presents a significant opportunity for improving the efficiency, selectivity, and sustainability of this transformation.

One promising avenue is the development and application of highly active and robust solid catalysts for continuous flow esterification. riken.jp These heterogeneous catalysts can simplify product purification, a particularly important consideration for non-polar products like this compound, as it eliminates the need to remove soluble catalysts. Research into new solid acid catalysts could lead to higher yields and greater stability, allowing for their reuse over multiple reaction cycles. riken.jp

Furthermore, the field of organocatalysis offers intriguing possibilities. Novel organocatalysts are being developed for a range of transformations, including halogenation reactions. youtube.com The design of bifunctional organocatalysts that can activate both the alcohol and the acyl donor could provide a metal-free and milder alternative for the synthesis of this compound. This could be particularly advantageous in applications where metal contamination is a concern.

Future research could also focus on enzymatic catalysis. Lipases, for example, are known to catalyze esterification reactions under mild conditions and with high selectivity. The immobilization of lipases on solid supports could enable their use in flow reactors, combining the environmental benefits of biocatalysis with the efficiency of continuous processing. researchgate.net

Table 2: Potential Catalytic Systems for this compound Synthesis

| Catalyst Type | Potential Advantages | Research Focus |

| Solid Acid Catalysts | Reusability, simplified purification, suitability for flow chemistry. riken.jp | Development of more active, stable, and selective heterogeneous catalysts. |

| Organocatalysts | Metal-free synthesis, mild reaction conditions, potential for asymmetric catalysis. youtube.com | Design of bifunctional catalysts to activate both reaction partners. |

| Immobilized Enzymes (e.g., Lipases) | High selectivity, mild and environmentally benign conditions. researchgate.net | Improving enzyme stability and performance in continuous flow systems. |

Advanced Applications in Chemical Biology Tools (non-clinical)

The structure of this compound, featuring a long lipophilic alkyl chain and a reactive electrophilic bromoacetyl group, makes it an intriguing candidate for use as a chemical probe in non-clinical chemical biology research. The bromoacetate moiety is a classic covalent warhead that can react with nucleophilic residues on proteins, such as cysteine and histidine, leading to irreversible labeling.

The long tetradecyl chain can serve as a hydrophobic tail, potentially directing the molecule to specific cellular environments, such as lipid membranes or the hydrophobic pockets of proteins. This opens up the possibility of using this compound as a tool for activity-based protein profiling (ABPP) to identify and study membrane-associated enzymes or proteins involved in lipid metabolism. By attaching a reporter tag (e.g., a fluorophore or a biotin (B1667282) handle) to an analog of this compound, researchers could selectively label and identify its protein targets within a complex biological system.

The design of high-quality chemical probes is critical for their successful application. youtube.com Future research should focus on optimizing the properties of this compound-based probes to ensure they meet the stringent criteria for potency, selectivity, and cell permeability. youtube.com This includes the synthesis and evaluation of analogs with different chain lengths or modified electrophiles to fine-tune their reactivity and target specificity. The development of a corresponding inactive control, perhaps by replacing the bromine with a hydrogen, would also be essential for validating on-target effects. youtube.com

The application of such probes could help elucidate the function of previously uncharacterized proteins or provide new tools for studying post-translational modifications like protein acylation. The modular nature of this compound allows for the potential synthesis of a library of related probes to explore a range of biological questions.

Machine Learning and Artificial Intelligence in Design and Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical research, from reaction optimization to the de novo design of molecules with desired properties. ijisae.org For a compound like this compound, AI and ML can be applied in several impactful ways.

Secondly, AI can be used to predict the physicochemical and biological properties of this compound and its analogs. Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning, can forecast properties such as membrane permeability, protein binding affinity, and potential off-target effects. nih.gov This predictive capability can guide the design of more effective and selective chemical probes. For instance, an AI model could be used to design a library of long-chain bromoacetates with varying chain lengths and substituents, prioritizing the synthesis of those most likely to exhibit the desired biological activity. arxiv.orgusnccm.org

Furthermore, generative AI models can be employed for the de novo design of novel chemical biology tools based on the this compound scaffold. ijisae.org By defining a set of desired properties, such as target affinity and cell permeability, a generative model can propose new molecular structures that are predicted to meet these criteria. nih.gov This approach accelerates the discovery process by focusing synthetic efforts on compounds with the highest probability of success. The use of AI in this context represents a shift from serendipitous discovery to rational, data-driven design. nih.gov

Q & A

Basic: What are the recommended safety protocols for handling Ethyl Bromoacetate in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves inspected for integrity, chemical-resistant lab coats, and closed-toe shoes. Respiratory protection (e.g., N95 masks) is required if ventilation is inadequate .

- Decontamination: Immediately wash skin with soap and water after contact. Use emergency showers for significant exposure .

- Work Practices: Prohibit eating, drinking, or smoking in areas where the compound is used. Designate separate zones for storage and handling to minimize cross-contamination .

Basic: How is Ethyl Bromoacetate synthesized and characterized in research settings?

Methodological Answer:

- Synthesis: Prepared via alkylation reactions, such as reacting bromoacetic acid with ethanol in the presence of acid catalysts. For example, tert-butyl bromoacetate is synthesized by alkylating cyclen with tert-butyl bromoacetate in anhydrous CHCl₃ .

- Characterization:

Advanced: What are the challenges in controlling product distribution during alkylation reactions with Ethyl Bromoacetate?

Methodological Answer:

- Steric Effects: Bulky reactants (e.g., macrocycles) reduce yields due to hindered access to reactive sites. For instance, alkylation of cyclen with tert-butyl bromoacetate produces a statistical mixture unless reaction conditions are optimized .

- Reaction Optimization: Use polar aprotic solvents (e.g., CH₃CN) with K₂CO₃ to accelerate reaction rates and improve selectivity. Excess alkylating agents may still lead to over-alkylation, requiring careful stoichiometric control .

Advanced: How does the mechanism of Ethyl Bromoacetate reduction by radicals proceed, and what factors influence it?

Methodological Answer:

- Mechanism: Reduction by α-hydroxyethyl radicals (˙EtOH) in aqueous media occurs via proton-coupled electron transfer (PCET), where Br⁻ is cleaved from the acetate backbone. This is confirmed by γ-radiolysis and DFT studies .

- Influencing Factors:

Basic: What analytical techniques are used to confirm the structure and purity of Ethyl Bromoacetate?

Methodological Answer:

- Chromatography: Gas chromatography (GC) with non-polar columns (e.g., HP-5MS) separates impurities using temperature gradients .

- Spectroscopy:

Advanced: How do solvent and base choices impact the yield and selectivity in reactions involving Ethyl Bromoacetate?

Methodological Answer:

- Solvent Effects: CH₃CN enhances nucleophilicity of reactants compared to CHCl₃, reducing reaction time from 3 days to 1 day in macrocycle alkylation .

- Base Selection: K₂CO₃ in CH₃CN neutralizes HBr byproducts, preventing side reactions. Stronger bases (e.g., NaOH) may hydrolyze the ester moiety, reducing yields .

Basic: What are the acute health effects associated with Ethyl Bromoacetate exposure?

Methodological Answer:

- Dermal: Causes erythema, burning sensation, and potential necrosis due to alkylating properties .

- Ocular: Severe corneal damage from splashes; immediate irrigation with saline is critical .

- Inhalation: Pulmonary edema (delayed onset) and upper respiratory irritation. Use fume hoods with >100 ft/min airflow .

Advanced: What methodologies are employed to study the environmental persistence and degradation of Ethyl Bromoacetate?

Methodological Answer:

- Radiolysis Studies: γ-Radiolysis in aqueous ethanol simulates environmental degradation pathways, identifying brominated byproducts via LC-MS .

- Computational Modeling: Density functional theory (DFT) calculates activation energies for hydrolysis (~45 kJ/mol for BrAc⁻), predicting half-lives in natural waters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.